Batebulast hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Batebulast hydrochloride: is a small molecule drug known for its anti-allergic properties. It is a histamine H1 receptor antagonist, initially developed by Nippon Chemiphar Co., Ltd. The compound has been studied for its potential use in treating allergic asthma and other respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Batebulast hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .
Industrial Production Methods: Industrial production of this compound follows standard pharmaceutical manufacturing protocols, ensuring high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Batebulast hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Batebulast hydrochloride is used as a model compound to study histamine H1 receptor antagonists. It helps researchers understand the structure-activity relationship and develop new anti-allergic drugs .
Biology: In biological research, this compound is used to study the mechanisms of allergic reactions and the role of histamine receptors in these processes. It provides insights into the cellular and molecular pathways involved in allergic responses .
Medicine: Medically, this compound has been investigated for its potential to treat allergic asthma. It has shown promising results in preclinical studies, significantly inhibiting bronchoconstriction and histamine release .
Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new anti-allergic medications. It serves as a benchmark for evaluating the efficacy and safety of new drugs .
Mechanism of Action
Batebulast hydrochloride exerts its effects by antagonizing the histamine H1 receptor. This receptor is involved in mediating allergic responses, such as bronchoconstriction and histamine release. By blocking the H1 receptor, this compound prevents the binding of histamine, thereby inhibiting the allergic response. The molecular targets and pathways involved include the inhibition of cAMP increases and the incorporation of the 3H-methyl moiety into phospholipid during histamine release .
Comparison with Similar Compounds
Cetirizine: Another histamine H1 receptor antagonist used to treat allergic reactions.
Loratadine: A non-sedating antihistamine used for allergy relief.
Fexofenadine: An antihistamine used to treat seasonal allergies
Uniqueness: Batebulast hydrochloride is unique in its strong inhibition of both the initial and secondary increases in cAMP stimulated by antigen, anti-IgE, and concanavalin A in rat peritoneal mast cells. It also significantly inhibits the compound 48/80-induced bronchoconstriction in dogs, making it a promising candidate for treating bronchial asthma .
Properties
CAS No. |
83373-31-3 |
---|---|
Molecular Formula |
C19H30ClN3O2 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H29N3O2.ClH/c1-19(2,3)15-8-10-16(11-9-15)24-17(23)14-6-4-13(5-7-14)12-22-18(20)21;/h8-11,13-14H,4-7,12H2,1-3H3,(H4,20,21,22);1H |
InChI Key |
RBXZATCLMSBPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.